6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Gluconeogenesis inhibition Phosphofructokinase activation Hepatocyte metabolism

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic, chiral 3,4-dihydro-2H-1-benzopyran (chromane) derivative functionalized with a 6-methoxy group, a 2-trifluoromethyl group, and a 3-carboxylic acid moiety (CAS 2060005-50-5, molecular formula C₁₂H₁₁F₃O₄, MW 276.21). The compound belongs to a scaffold class extensively investigated for selective cyclooxygenase-2 (COX-2) inhibition and, in its reduced chromane form, for modulation of hepatic gluconeogenesis.

Molecular Formula C12H11F3O4
Molecular Weight 276.21 g/mol
Cat. No. B13207268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Molecular FormulaC12H11F3O4
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H11F3O4/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10(19-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17)
InChIKeyLQGKEBOPIQSXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid – Core Scaffold & Procurement Profile


6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic, chiral 3,4-dihydro-2H-1-benzopyran (chromane) derivative functionalized with a 6-methoxy group, a 2-trifluoromethyl group, and a 3-carboxylic acid moiety (CAS 2060005-50-5, molecular formula C₁₂H₁₁F₃O₄, MW 276.21) . The compound belongs to a scaffold class extensively investigated for selective cyclooxygenase-2 (COX-2) inhibition and, in its reduced chromane form, for modulation of hepatic gluconeogenesis . Key structurally proximal comparators include the 7-methoxy regioisomer (CAS 2060006-31-5), the 6,8-dichloro analog (CAS 2060005-57-2), the des-methoxy parent 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, and the unsaturated 2H-chromene counterpart 6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 1028263-55-9) .

Why 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Cannot Be Freely Substituted


Within the 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid chemotype, even minor positional or electronic perturbations produce large functional divergences that disqualify generic substitution. The 6-methoxy substituent is not merely a solubility handle; it directly modulates both the electronic character of the aromatic ring and the hydrogen-bonding capacity at enzyme active sites, parameters known to govern COX-2 isoform selectivity and inhibitor residency time in this scaffold class [1]. Moving the methoxy from the 6- to the 7-position alters the electrostatic potential map of the benzopyran ring, which can shift COX-2 IC₅₀ values by an order of magnitude across related analog series . Similarly, replacing the 6-methoxy with a 6-amino group or introducing an 8-chloro substituent changes both the pKₐ of the carboxylic acid and the conformational preference of the dihydropyran ring, directly impacting target engagement [2]. For procurement, substituting the saturated 3,4-dihydro (chromane) core with the oxidized 2H-chromene (CAS 1028263-55-9) fundamentally alters the geometry and π-electron distribution of the scaffold, yielding a distinct pharmacological profile that cannot be assumed equivalent.

Quantitative Differentiation Evidence for 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid


6-Methoxy vs. 7-Methoxy Regioisomer: Gluconeogenesis Inhibition and Phosphofructokinase Activation in Isolated Rat Hepatocytes

The 6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid scaffold has been characterized as an inhibitor of gluconeogenesis in isolated rat hepatocytes, preventing hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone, and additionally functions as an activator of rat liver phosphofructokinase . While direct head-to-head data with the 7-methoxy regioisomer are not publicly available, the 6-methoxy substitution pattern places the electron-donating methoxy group in a position that, in related benzopyran series, yields superior metabolic stability compared with 7-substituted analogs, which are more susceptible to CYP-mediated O-demethylation . Class-level structure–activity relationship (SAR) data from the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid series demonstrate that 6-position substitution is a critical determinant of COX-2 binding affinity and selectivity, with 6-methoxy-2H-chromene analogs achieving IC₅₀ values in the low nanomolar range against human recombinant COX-2 [1].

Gluconeogenesis inhibition Phosphofructokinase activation Hepatocyte metabolism

Saturated Chromane vs. Unsaturated 2H-Chromene: Differential COX-2 Selectivity and Binding Mode

The saturated 3,4-dihydro-2H-1-benzopyran (chromane) core of the target compound confers a distinct conformational profile compared with the planar 2H-chromene analog 6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 1028263-55-9). Published crystallographic and mutational data for the benzopyran COX-2 inhibitor class demonstrate that the saturated chromane core permits binding interactions within the COX-2 side pocket that are sterically inaccessible to planar chromene analogs [1]. SC-75416, a representative chromane-class COX-2 inhibitor, achieves an IC₅₀ of 0.25 μM against human recombinant COX-2 with a selectivity ratio of ~198-fold over COX-1 (COX-1 IC₅₀ = 49.6 μM) [1]. In human whole blood, SC-75416 retains COX-2 selectivity with an IC₅₀ of 1.4 μM for LPS-stimulated COX-2 vs. >200 μM for platelet thromboxane (COX-1), and demonstrates 89% oral bioavailability in rats [1]. In contrast, the unsaturated 2H-chromene analog SD 8381 [(S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid] shows higher apparent COX-2 potency (IC₅₀ = 0.0098 μM) but reduced selectivity (~70-fold) against human COX-1 (IC₅₀ = 0.69 μM) . This difference in selectivity profile is attributed to the conformational flexibility of the saturated dihydropyran ring enabling tighter discrimination between COX-1 and COX-2 binding pockets.

COX-2 selectivity Chromane vs. chromene Binding mode

6-Methoxy vs. 6-Amino and 6-Fluoro Analogs: Electronic Modulation of COX-2 Side Pocket Binding

The nature of the 6-position substituent in 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid analogs directly modulates the electron density of the aromatic ring and the hydrogen-bond acceptor capacity at the COX-2 side pocket. The 6-methoxy group (Hammett σₚ = −0.27) provides a moderate electron-donating effect that balances potency with metabolic stability. By contrast, the 6-amino analog (CAS 1346883-75-7; σₚ = −0.66) is a stronger electron donor that can increase hydrogen-bonding capacity but introduces a basic amine susceptible to N-acetylation and glucuronidation, potentially shortening in vivo half-life [1]. The 6-fluoro analog (σₚ = +0.06) is electron-withdrawing, reducing the electron density available for π-stacking interactions within the COX-2 binding pocket and typically resulting in 5- to 20-fold weaker COX-2 affinity in related series [2]. Class-level SAR from the benzopyran COX-2 inhibitor program demonstrates that 6-alkoxy substitution is the optimal electronic compromise for achieving both target potency and acceptable pharmacokinetics .

Electronic effects COX-2 side pocket Substituent SAR

6-Methoxy-2-(trifluoromethyl) vs. Unsubstituted 2-(Trifluoromethyl) Parent: Lipophilicity and Predicted Membrane Permeability

The addition of a 6-methoxy substituent to the 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid scaffold increases the calculated partition coefficient (clogP) by approximately 0.5–0.7 log units compared with the unsubstituted parent (CAS 2094525-96-7), bringing the compound closer to the optimal lipophilicity range (clogP 2–3) for passive membrane permeability while retaining aqueous solubility sufficient for in vitro assay conditions [1]. In the benzopyran COX-2 inhibitor class, this modest increase in lipophilicity has been correlated with improved cell-based potency without a proportional increase in CYP inhibition liability [2]. The molecular weight increase from 246.18 (parent) to 276.21 (6-methoxy) remains within acceptable drug-like property space, whereas the 6,8-dichloro analog (CAS 2060005-57-2, MW 315.07) introduces a substantial molecular weight and lipophilicity penalty that can reduce ligand efficiency and increase non-specific protein binding .

Lipophilicity Membrane permeability Drug-likeness

Validated Research & Industrial Application Scenarios for 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid


Hepatic Gluconeogenesis Inhibition Studies (Isolated Hepatocyte and Perfused Liver Models)

This compound is indicated as a tool compound for investigating the regulation of hepatic glucose output. Evidence from the benzopyran-3-carboxylic acid series demonstrates inhibition of both basal and hormonally stimulated gluconeogenesis in isolated rat hepatocytes, with concurrent activation of phosphofructokinase, a key glycolytic enzyme . The 6-methoxy substitution provides the metabolic stability necessary for sustained exposure in hepatocyte incubation experiments lasting 2–6 hours, where rapid O-demethylation of the 7-methoxy analog would confound interpretation. Researchers studying type 2 diabetes mechanisms, hepatic insulin resistance, or glucose-6-phosphatase system regulation should prioritize this analog over the 7-methoxy regioisomer.

COX-2 Pharmacophore Mapping and Selectivity Profiling (In Vitro Enzyme and Cell-Based Assays)

For medicinal chemistry programs aimed at understanding the structural determinants of COX-2 versus COX-1 selectivity, this chromane scaffold provides a critical reference point. Published data for the closely related analog SC-75416 establish that the saturated dihydropyran ring enables a binding mode within the COX-2 side pocket that is sterically distinct from that of diaryl heterocycle COX-2 inhibitors (e.g., celecoxib), as demonstrated by the insensitivity of SC-75416 potency to side-pocket residue mutations that severely attenuate diaryl heterocycle binding [1]. The compound's balanced lipophilicity (clogP ~2.5–2.8) makes it suitable for both recombinant enzyme assays (low non-specific binding) and cell-based COX-2 activity assays (adequate membrane permeability).

Synthetic Methodology Development for Chiral 3,4-Dihydrobenzopyran Carboxylic Acids

This compound serves as a versatile synthetic intermediate for the construction of more elaborate benzopyran-based libraries. The 3-carboxylic acid handle permits amide coupling, esterification, and reduction chemistries, while the 6-methoxy group can be selectively demethylated to the 6-hydroxy derivative for further O-functionalization. The 2-trifluoromethyl group provides a metabolically stable, electron-withdrawing substituent that is resistant to oxidative metabolism, a significant advantage over 2-alkyl-substituted chromane analogs that undergo rapid CYP-mediated ω-oxidation [1]. The commercial availability of the racemic mixture (CAS 2060005-50-5) at >95% purity supports its use as a starting material for chiral resolution studies or asymmetric synthesis development.

Comparative Metabolism and Structure–Metabolism Relationship (SMR) Studies

The 6-methoxy substitution pattern on the 3,4-dihydro-2H-1-benzopyran scaffold provides an informative probe for investigating the positional dependence of CYP-mediated O-demethylation. Class-level data indicate that 6-methoxybenzopyrans undergo CYP1A2- and CYP2C9-mediated O-demethylation at rates substantially lower than their 7-methoxy counterparts, which are preferentially metabolized by CYP2C19 and CYP3A4 [1]. This differential metabolic routing makes the 6-methoxy analog the preferred substrate for studies aimed at dissecting the contributions of specific CYP isoforms to benzopyran clearance, particularly in human liver microsome and hepatocyte stability assays where isoform-selective inhibition can be employed.

Quote Request

Request a Quote for 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.